molecular formula C25H25N5O4 B12128366 ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate

ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate

Cat. No.: B12128366
M. Wt: 459.5 g/mol
InChI Key: XYDCBLIDTARQAI-UHFFFAOYSA-N
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Description

Ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzoate ester, a pyrroloquinoxaline core, and a tetrahydrofuran moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-nitroaniline and a suitable diketone.

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the pyrroloquinoxaline intermediate with tetrahydrofuran-2-ylmethylamine under conditions that promote carbamoylation.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-bromobenzoate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the tetrahydrofuran ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrroloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or a receptor modulator.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate: This compound itself.

    This compound analogs: Compounds with slight modifications in the tetrahydrofuran or benzoate moieties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 4-[2-amino-3-(oxolan-2-ylmethylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate

InChI

InChI=1S/C25H25N5O4/c1-2-33-25(32)15-9-11-16(12-10-15)30-22(26)20(24(31)27-14-17-6-5-13-34-17)21-23(30)29-19-8-4-3-7-18(19)28-21/h3-4,7-12,17H,2,5-6,13-14,26H2,1H3,(H,27,31)

InChI Key

XYDCBLIDTARQAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N

Origin of Product

United States

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